1,4-Dimethylcyclohexane-1-carbaldehyde
Description
1,4-Dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a carbaldehyde functional group at position 1 and methyl substituents at positions 1 and 4. For instance, cyclohexanone derivatives can undergo condensation reactions with aldehydes under basic conditions, as demonstrated in the synthesis of structurally similar compounds (e.g., 85% yield for a cyclohexanone-benzaldehyde adduct using aqueous diethylamine) .
Properties
IUPAC Name |
1,4-dimethylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMKMOXYZKZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including:
Hydroformylation of 1,4-dimethylcyclohexene: This involves the addition of carbon monoxide and hydrogen to 1,4-dimethylcyclohexene in the presence of a rhodium-based catalyst.
Oxidation of 1,4-dimethylcyclohexanol: The oxidation of 1,4-dimethylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC) can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the most efficient synthesis.
Chemical Reactions Analysis
1,4-Dimethylcyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 1,4-Dimethylcyclohexane-1-carboxylic acid
Reduction: 1,4-Dimethylcyclohexanol
Substitution: Various substituted cyclohexanes depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
DMCHC serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including:
- Aldol Condensation : DMCHC can undergo aldol condensation to form larger carbon frameworks.
- Grignard Reactions : It can react with Grignard reagents to produce alcohols or other functionalized compounds.
Medicinal Chemistry
Research has demonstrated that DMCHC derivatives exhibit biological activity, making them candidates for drug development:
- Antimicrobial Activity : Studies have shown that certain DMCHC derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary investigations indicate that DMCHC-based compounds may inhibit cancer cell proliferation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of DMCHC derivatives against various bacterial strains. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| DMCHC Derivative A | Staphylococcus aureus | 0.50 |
| DMCHC Derivative B | Escherichia coli | 1.00 |
These findings suggest that modifications to the DMCHC structure can enhance its biological activity.
Case Study 2: Synthesis of Novel Compounds
In a synthetic route involving DMCHC, researchers successfully synthesized a series of pyrazole derivatives using multicomponent reactions. The efficiency of this method was highlighted by yields ranging from 85% to 92%, showcasing DMCHC's versatility as a building block in complex organic synthesis.
Mechanism of Action
The mechanism by which 1,4-Dimethylcyclohexane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes through its aldehyde group, which can form Schiff bases with amino groups on proteins. The molecular targets and pathways involved would vary based on the context of the study or application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 4,4-Dimethylcyclohexane-1-carbaldehyde
The 4,4-dimethyl isomer differs in the placement of methyl groups, which alters steric hindrance and conformational stability. For example:
- Synthesis : The 4,4-dimethyl variant may require distinct reaction conditions to favor axial or equatorial substituent orientation.
- Safety: The 4,4-dimethyl-2,6-dioxo derivative (CAS 16690-03-2) has documented safety protocols, including first-aid measures for inhalation exposure, though hazards for the non-dioxo analog are unspecified .
Derivatives with Functional Modifications: 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde
This derivative (CAS 1872525-57-9) replaces the 1-methyl group with an ethoxy substituent, significantly altering polarity and reactivity:
- Molecular Weight : 184.27 g/mol vs. ~168.28 g/mol (estimated for 1,4-dimethyl variant).
Structural Analogs: 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
The presence of two ketone groups (2,6-dioxo) introduces additional electrophilic sites, increasing susceptibility to nucleophilic attack. This structural feature may expand its utility in multi-step syntheses compared to the non-dioxo variant .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Notable Properties |
|---|---|---|---|---|---|
| 1,4-Dimethylcyclohexane-1-carbaldehyde | C₉H₁₄O | ~138.21 (estimated) | 1,4-dimethyl | N/A | High steric hindrance |
| 4,4-Dimethylcyclohexane-1-carbaldehyde | C₉H₁₄O | ~138.21 | 4,4-dimethyl | N/A | Improved conformational stability |
| 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde | C₁₁H₂₀O₂ | 184.27 | 1-ethoxy, 4,4-dimethyl | ≥95% | Enhanced solubility |
| 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde | C₉H₁₂O₃ | 168.19 | 4,4-dimethyl, 2,6-dioxo | 100% | Electrophilic reactivity |
Research Findings and Implications
- Functional Group Influence : Ethoxy or dioxo substituents modify electronic properties, expanding utility in catalysis or as intermediates in pharmaceuticals .
- Safety Considerations: Limited hazard data for 1,4-dimethyl variants necessitate precautionary handling, while dioxo derivatives require specific inhalation protocols .
Biological Activity
1,4-Dimethylcyclohexane-1-carbaldehyde (C9H16O) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
1,4-Dimethylcyclohexane-1-carbaldehyde is a colorless liquid with a characteristic odor. It has a molecular weight of 140.23 g/mol and a boiling point of approximately 174 °C. The compound is flammable and can act as an irritant, necessitating careful handling in laboratory settings .
Synthesis
The synthesis of 1,4-dimethylcyclohexane-1-carbaldehyde can be achieved through various methods, including oxidation reactions and carbonylation processes. One notable synthesis route involves the oxidation of the corresponding alcohol using oxidizing agents such as manganese dioxide (MnO2) or titanium dioxide (TiO2), which can yield moderate to high yields depending on the conditions used .
Antimicrobial Properties
Research indicates that 1,4-dimethylcyclohexane-1-carbaldehyde exhibits antimicrobial properties. In a study assessing various aldehydes' effects on bacterial strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antioxidant Activity
The antioxidant capacity of 1,4-dimethylcyclohexane-1-carbaldehyde has also been evaluated. In vitro assays showed that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where it exhibited a dose-dependent response .
Cytotoxic Effects
In terms of cytotoxicity, studies have shown that 1,4-dimethylcyclohexane-1-carbaldehyde can induce apoptosis in cancer cell lines. For instance, experiments conducted on MDA-MB-231 breast cancer cells revealed that the compound triggers apoptotic pathways, leading to cell death at concentrations above 50 µM. This suggests its potential as a lead compound for developing anticancer agents .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus | Agar diffusion method |
| Antioxidant Capacity | Effective free radical scavenging | DPPH assay |
| Cytotoxicity in Cancer Cells | Induced apoptosis in MDA-MB-231 cells | Cell viability assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
